2-(3-Methylbutoxy)benzaldehyde
Overview
Description
2-(3-Methylbutoxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . It is a benzaldehyde derivative, characterized by the presence of a 3-methylbutoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)benzaldehyde typically involves the alkylation of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(3-Methylbutoxy)benzoic acid.
Reduction: 2-(3-Methylbutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
2-(3-Methylbutoxy)benzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving cellular antioxidation mechanisms.
Industry: It is employed in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 2-(3-Methylbutoxy)benzaldehyde exerts its effects involves the disruption of cellular antioxidation systems. It targets components such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis. This disruption enhances the efficacy of conventional antifungal agents by increasing the sensitivity of fungal pathogens .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the 3-methylbutoxy group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a 3-methylbutoxy group.
2-Ethoxybenzaldehyde: Contains an ethoxy group instead of a 3-methylbutoxy group.
Uniqueness: 2-(3-Methylbutoxy)benzaldehyde is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity and its interactions with biological systems, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-(3-methylbutoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRAJEBRXBINMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290520 | |
Record name | 2-(3-methylbutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81995-28-0 | |
Record name | 81995-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-methylbutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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